Glycerophospholipids, cephalins

Description

Structure

3D Structure

Properties

CAS No. |

1334474-30-4 |

|---|---|

Molecular Formula |

C9H18NO8P |

Molecular Weight |

299.21 g/mol |

IUPAC Name |

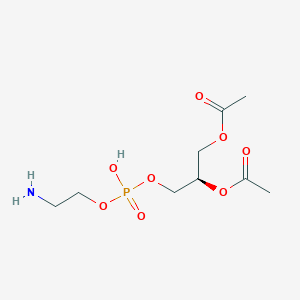

[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate |

InChI |

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

CFWRDBDJAOHXSH-SECBINFHSA-N |

Isomeric SMILES |

CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |

physical_description |

Yellowish solid; [Merck Index] Highly hygroscopic solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Cephalin Glycerophospholipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of cephalin (B164500) glycerophospholipids, a critical class of lipids integral to cellular function. This document details their molecular composition, three-dimensional structure, and key quantitative data. Furthermore, it outlines the experimental methodologies used for their structural elucidation and visualizes their role in cellular signaling pathways.

Core Structure of Cephalin

Cephalin is a term encompassing a class of glycerophospholipids that includes two primary types: phosphatidylethanolamine (PE) and phosphatidylserine (B164497) (PS).[1] The fundamental structure of these amphipathic molecules consists of a central glycerol (B35011) backbone.[2] Two fatty acid chains are esterified to the first and second carbons (sn-1 and sn-2) of the glycerol molecule, forming the hydrophobic tail.[3] The third carbon (sn-3) is linked to a phosphate (B84403) group, which in turn is esterified to an amino alcohol, forming the hydrophilic head group. In the case of phosphatidylethanolamine, this alcohol is ethanolamine, while for phosphatidylserine, it is the amino acid serine.[4] This arrangement of a polar head and nonpolar tails is the basis for their essential role in forming lipid bilayers of cellular membranes.[5]

The fatty acid chains at the sn-1 and sn-2 positions can vary in length and degree of saturation, leading to a wide variety of cephalin species.[3] Typically, the fatty acid at the sn-1 position is saturated, while the one at the sn-2 position is unsaturated.[6] This kink in the unsaturated fatty acid tail is crucial for maintaining membrane fluidity.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in a cephalin molecule has been determined through techniques such as X-ray crystallography. While a comprehensive table of all bond lengths and angles is extensive, the following table summarizes key molecular weight data for several common phosphatidylethanolamine species. For detailed bond lengths and angles of a representative cephalin, readers are referred to the crystallographic study of 1,2-dilauroyl-DL-phosphatidylethanolamine acetic acid solvate by Hitchcock et al. (1974).[7][8][9]

| Phosphatidylethanolamine Species | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| Dipalmitoyl Phosphatidylethanolamine | DPPE | C37H74NO8P | 691.97[3][10][11] |

| Dioleoyl Phosphatidylethanolamine | DOPE | C41H78NO8P | 744.04[12][13] |

| 1-Stearoyl-2-Oleoyl-sn-glycero-3-Phosphoethanolamine | SOPE | C41H80NO8P | 746.05[2][4] |

Visualizing the Structure of Cephalin

The following diagram, generated using the DOT language, illustrates the general chemical structure of a phosphatidylethanolamine molecule.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of cephalins relies on sophisticated analytical techniques. The two primary methods are single-crystal X-ray diffraction and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides the most detailed three-dimensional structure of a molecule, including bond lengths and angles.

Methodology:

-

Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the cephalin of interest. This is typically achieved by slow evaporation of a saturated solution of the lipid in an appropriate organic solvent.[14] The crystal should be well-ordered and of sufficient size (typically >0.1 mm in all dimensions) for diffraction.[14]

-

Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[15] For sensitive samples, this may be done in an inert oil to prevent solvent loss and crystal degradation.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam, often from a synchrotron source for higher intensity.[13] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[16] From this map, the positions of individual atoms can be determined. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.[15]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for analyzing the composition and structure of phospholipids (B1166683) in a mixture.[2]

Methodology:

-

Sample Preparation: A known quantity of the lipid extract (typically 5-10 mg of total phospholipid) is dissolved in a suitable solvent system.[1] A common solvent mixture is chloroform-methanol-water, often with a chelating agent like EDTA to reduce line broadening from paramagnetic ions.[2] A known amount of an internal standard, such as triphenylphosphate, is added for quantitative analysis.

-

NMR Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. A ³¹P NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum and improve sensitivity.[1] Key acquisition parameters, such as pulse width, relaxation delay, and number of scans, are optimized to ensure accurate quantification.

-

Spectral Analysis: The resulting spectrum shows distinct peaks for each phosphorus-containing species. The chemical shift (position) of each peak is characteristic of the head group of the phospholipid, allowing for the identification of different cephalin species and other phospholipids present in the sample. The integral (area) of each peak is proportional to the molar concentration of that species, enabling quantitative analysis of the sample's composition.

Role of Cephalin in Cellular Signaling: Autophagy

Phosphatidylethanolamine plays a crucial role in the cellular process of autophagy, a mechanism for the degradation and recycling of cellular components. Specifically, PE is essential for the lipidation of Atg8-family proteins (including LC3 in mammals), a key step in the formation of the autophagosome.[3][12]

The following diagram illustrates the core steps of the Atg8 (LC3) conjugation to PE during autophagy.

This pathway begins with the processing of pro-Atg8 by the protease Atg4 to expose a C-terminal glycine.[10] Atg8 is then activated by the E1-like enzyme Atg7 in an ATP-dependent manner, forming a thioester bond.[4] Subsequently, Atg8 is transferred to the E2-like enzyme Atg3.[4] Finally, with the help of the E3-like complex Atg12-Atg5-Atg16L1, Atg8 is conjugated to the headgroup of phosphatidylethanolamine, forming Atg8-PE.[11] This lipidated form of Atg8 is then inserted into the growing autophagosomal membrane, where it plays a critical role in membrane elongation and cargo recruitment.[3]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atg8–PE protein-based in vitro biochemical approaches to autophagy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mcgill.ca [mcgill.ca]

- 6. Structural chemistry of 1,2 dilauroyl-DL-phosphatidylethanolamine: molecular conformation and intermolecular packing of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Chemistry of 1,2 Dilauroyl-DL-phosphatidylethanolamine: Molecular Conformation and Intermolecular Packing of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bilayer arrangements of phospholipids: a structural analysis of 1,2-dilauroyl-(±)-phosphatidylethanolamine: acetic acid and its implications for membrane models - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The Atg8 and Atg12 ubiquitin‐like conjugation systems in macroautophagy | EMBO Reports [link.springer.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of cargo-directed Atg8 conjugation during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray diffraction by phospholipid monolayers on single-crystal silicon substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 14. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

The Indispensable Role of Glycerophospholipids in Cell Membrane Architecture and Function: A Technical Guide

Introduction

Glycerophospholipids are the cornerstone of biological membranes, forming the fundamental structure that encases every living cell and its internal organelles.[1][2][3] These amphipathic molecules are not merely passive structural components; they are deeply involved in a myriad of cellular processes, including signal transduction, cellular trafficking, and the regulation of membrane protein function.[1][4][5][6] Their unique biochemical properties and structural diversity allow them to form the dynamic, semi-permeable lipid bilayer that separates the cellular interior from the external environment, a critical function for maintaining cellular integrity and homeostasis.[7][8][9] This technical guide provides an in-depth exploration of the structure of glycerophospholipids, their organization into the cell membrane, their influence on membrane properties, and their active roles in cellular signaling. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital biomolecules.

The Amphipathic Architecture of Glycerophospholipids

The defining characteristic of a glycerophospholipid is its amphipathic nature, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.[2][10] This duality is central to its function in forming membrane bilayers. The core structure consists of a glycerol (B35011) backbone.[1][3][11]

-

Glycerol Backbone: A three-carbon molecule where fatty acids are esterified at the sn-1 and sn-2 positions.[1][4]

-

Hydrophobic Tails: Two fatty acid chains are attached to the glycerol backbone.[1][3] These long hydrocarbon chains are nonpolar and form the hydrophobic tails. The fatty acids can vary in length and degree of saturation.[1][11]

-

Saturated Fatty Acids: Lack double bonds, resulting in straight chains that pack tightly, conferring rigidity to the membrane.[1][12]

-

Unsaturated Fatty Acids: Contain one or more double bonds (often in a cis conformation), which introduce kinks into the chains.[12] These kinks prevent tight packing, thereby increasing membrane fluidity.[1][12]

-

-

Hydrophilic Head: The sn-3 position of the glycerol is linked to a phosphate (B84403) group.[1][2] This phosphate group is, in turn, connected to a polar head group, which is hydrophilic. The identity of this head group determines the specific class of the glycerophospholipid.[1][13]

References

- 1. Glycerophospholipids: Essential Components of Cell Membranes and Cellular Functions - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Glycerophospholipid - Wikipedia [en.wikipedia.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity and function of membrane glycerophospholipids generated by the remodeling pathway in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Phospholipids: Structure, Functions, and Applications - Creative Proteomics [creative-proteomics.com]

- 9. Phospholipids and the Bilayer: Why Your Cells Need It - CD Bioparticles [cd-bioparticles.net]

- 10. Phospholipid Bilayer | Definition, Function & Structure - Lesson | Study.com [study.com]

- 11. Glycophospholipids: Structure, Function, and Research Techniques - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Glycerophospholipid [bionity.com]

The Pivotal Role of Cephalins in Neuronal Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of cephalins, a class of phospholipids (B1166683), in maintaining the structural and functional integrity of neuronal membranes. Cephalins, primarily comprised of phosphatidylethanolamine (PE) and its derivatives, are fundamental components of the neural architecture, influencing membrane fluidity, curvature, and the localization and function of integral membrane proteins.[1][2][3] This document provides a comprehensive overview of the quantitative distribution of cephalins in various neural cell types, detailed experimental protocols for their analysis, and a dissection of their involvement in crucial signaling pathways.

Quantitative Distribution of Cephalins in Neuronal Membranes

The precise lipid composition of neuronal membranes is paramount for their proper function. Cephalins are among the most abundant phospholipids in the central nervous system, with their distribution varying significantly between different cell types and subcellular compartments.[1][4] Understanding this distribution is key to elucidating their specific roles in neuronal health and disease.

Table 1: Molar Percentage of Phosphatidylethanolamine (PE) in Neuronal and Glial Cell Membranes

| Cell Type | Molar % of Total Phospholipids | Reference |

| Neurons | ~25-35% | [1][2] |

| Astrocytes | ~15-25% | [1] |

| Oligodendrocytes | ~20-30% | [1] |

| Microglia | ~15-20% | [1] |

| Myelin | ~30-40% | [4] |

Table 2: Comparative Lipid Composition of Synaptic Vesicles and Synaptosomal Plasma Membranes

| Lipid Class | Synaptic Vesicles (Molar %) | Synaptosomal Plasma Membrane (Molar %) | Reference |

| Phosphatidylethanolamine (PE) | ~35-45% | ~20-30% | [5][6] |

| Phosphatidylcholine (PC) | ~30-40% | ~35-45% | [5][6] |

| Phosphatidylserine (PS) | ~5-10% | ~10-15% | [5][6] |

| Sphingomyelin (SM) | Enriched | Lower levels | [5][6] |

| Cholesterol | ~20-30% | ~30-40% | [5][6] |

| Triacylglycerols (TAGs) | Enriched | Lower levels | [5][6] |

Biophysical Impact of Cephalins on Neuronal Membranes

The unique biophysical properties of cephalins, particularly their smaller headgroup size compared to phosphatidylcholine (PC), impart distinct characteristics to neuronal membranes. This structural difference promotes negative membrane curvature, which is crucial for processes like vesicle formation, membrane fusion, and fission.[2][3][7]

Table 3: Biophysical Properties of Phosphatidylethanolamine-Containing Membranes

| Property | Value/Effect | Reference |

| Melting Temperature (Tm) | ||

| Di-oleoyl-PE | -16 °C | |

| Di-oleoyl-PC | -20 °C | [8] |

| Di-palmitoyl-PE | 63 °C | [8] |

| Di-palmitoyl-PC | 41 °C | [8] |

| Membrane Thickness | Slightly thinner than PC membranes | |

| Membrane Fluidity (Diffusion Coefficient) | Generally decreases fluidity compared to PC | [9][10] |

| Membrane Curvature | Induces negative curvature | [2][7] |

Experimental Protocols for Cephalin (B164500) Analysis

The accurate quantification and characterization of cephalins in neuronal tissue are essential for understanding their roles in health and disease. The following are detailed methodologies for key experiments.

Lipid Extraction from Brain Tissue (Modified Bligh and Dyer Method)

This protocol outlines the extraction of total lipids from brain tissue, a crucial first step for subsequent analysis.

Materials:

-

Brain tissue

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass test tubes

Procedure:

-

Weigh the brain tissue sample and place it in a glass homogenizer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20:1 (volume of solvent to weight of tissue).

-

Homogenize the tissue thoroughly until a single-phase solution is formed.

-

Transfer the homogenate to a glass test tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

-

The lower chloroform phase contains the total lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Separation of Phospholipids by 2D-Thin Layer Chromatography (TLC)

This method allows for the separation of different phospholipid classes, including cephalins, from a total lipid extract.

Materials:

-

Silica gel 60 TLC plates

-

Developing tanks

-

Solvent System 1 (First Dimension): Chloroform:Methanol:Ammonium Hydroxide (65:35:5, v/v/v)

-

Solvent System 2 (Second Dimension): Chloroform:Acetone:Methanol:Acetic Acid:Water (50:20:10:10:5, v/v/v)

-

Iodine vapor or other visualization agent

-

Lipid standards (PE, PC, PS, etc.)

Procedure:

-

Activate the TLC plate by heating it at 110°C for 30 minutes. Let it cool in a desiccator.

-

Spot the lipid extract onto the bottom left corner of the TLC plate.

-

Place the plate in a developing tank containing Solvent System 1.

-

Allow the solvent to ascend to the top of the plate.

-

Remove the plate from the tank and dry it thoroughly in a fume hood.

-

Rotate the plate 90 degrees counter-clockwise so that the separated lipid lane is at the bottom.

-

Place the plate in a second developing tank containing Solvent System 2.

-

Allow the solvent to ascend to the top of the plate.

-

Remove the plate and dry it completely.

-

Visualize the separated phospholipid spots by placing the plate in a chamber with iodine vapor. The lipids will appear as brown spots.

-

Identify the cephalin spots by comparing their migration with that of the lipid standards run under the same conditions.

Mass Spectrometry-Based Lipidomics of Brain Samples

This approach provides detailed quantitative and qualitative information about the lipid composition of a sample.

Workflow:

-

Lipid Extraction: Extract total lipids from the brain tissue using the modified Bligh and Dyer method as described above.

-

Chromatographic Separation: Separate the lipid classes using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column.

-

Mass Spectrometry (MS) Analysis: Introduce the separated lipids into a mass spectrometer (e.g., Q-TOF, Orbitrap) for detection and fragmentation.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.

-

Data Analysis: Use specialized software to identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Cephalins in Neuronal Signaling

Cephalins are not merely structural components; they are also precursors for important signaling molecules. A prime example is the role of N-acyl-phosphatidylethanolamine (NAPE), a modified cephalin, in the biosynthesis of the endocannabinoid anandamide (B1667382).

Anandamide Biosynthesis Pathway

Anandamide is a neurotransmitter that plays a crucial role in regulating mood, appetite, pain, and memory. Its synthesis is initiated by the formation of NAPE from PE.

Caption: Anandamide biosynthesis from a cephalin precursor.

This pathway highlights how a structural lipid like PE can be dynamically modified to generate a potent signaling molecule, thereby directly linking membrane composition to neuronal communication.[11]

Conclusion

Cephalins are indispensable for the integrity and functionality of neuronal membranes. Their unique biophysical properties and their role as precursors in vital signaling pathways underscore their importance in neuronal health. The methodologies and data presented in this guide provide a framework for researchers to further investigate the complex roles of cephalins in the nervous system and to explore their potential as therapeutic targets in various neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Single Cell Lipidomics: Characterizing and Imaging Lipids on the Surface of Individual Aplysia Californica Neurons with Cluster SIMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathways of Glycerophospholipids in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of glycerophospholipids in eukaryotic cells. Glycerophospholipids are fundamental components of cellular membranes, playing crucial roles in maintaining membrane integrity, fluidity, and function. They also act as precursors for a variety of signaling molecules. A thorough understanding of their synthesis is therefore critical for research in cell biology, disease pathogenesis, and for the development of novel therapeutics.

This document details the primary synthetic routes for the major classes of glycerophospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (B164497) (PS), phosphatidylinositol (PI), and cardiolipin (B10847521) (CL). It includes quantitative data on enzyme kinetics and organellar lipid composition, detailed experimental protocols for the study of these pathways, and visual diagrams of the core metabolic routes.

Core Biosynthetic Pathways

Glycerophospholipid synthesis in eukaryotes is a complex and highly regulated process that primarily occurs in the endoplasmic reticulum (ER) and mitochondria.[1][2] The central precursor for the synthesis of all glycerophospholipids is glycerol-3-phosphate (G3P), which is acylated to form phosphatidic acid (PA), a key branch point intermediate.[3][4] From PA, two major pathways diverge: the CDP-diacylglycerol (CDP-DAG) pathway and the diacylglycerol (DAG) pathway (an extension of the Kennedy pathway).[1][5]

The Kennedy Pathway: Synthesis of Phosphatidylcholine and Phosphatidylethanolamine

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the two most abundant phospholipids (B1166683) in most eukaryotic cells.[6][7] This pathway involves the activation of the head groups, choline (B1196258) and ethanolamine (B43304), prior to their attachment to a diacylglycerol backbone.[8][9]

The key steps in the Kennedy pathway are as follows:

-

Phosphorylation of Choline/Ethanolamine: Choline and ethanolamine are first phosphorylated by choline kinase (CK) and ethanolamine kinase (EK), respectively, to produce phosphocholine (B91661) and phosphoethanolamine. ATP serves as the phosphate (B84403) donor in these reactions.[8][10]

-

Activation to CDP-Choline/CDP-Ethanolamine: The phosphorylated head groups are then activated by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT), respectively. These enzymes catalyze the transfer of a CMP moiety from CTP to form the high-energy intermediates CDP-choline and CDP-ethanolamine.[8][9]

-

Transfer to Diacylglycerol: Finally, the activated head groups are transferred to diacylglycerol (DAG) by cholinephosphotransferase (CPT) and ethanolaminephosphotransferase (EPT) to yield PC and PE, respectively, with the release of CMP.[6][7]

In the liver, an alternative pathway for PC synthesis exists, where PE is sequentially methylated three times by phosphatidylethanolamine N-methyltransferase (PEMT), using S-adenosylmethionine (SAM) as the methyl donor.[2][9]

The Kennedy Pathway for PC and PE Biosynthesis.

The CDP-Diacylglycerol Pathway: Synthesis of PI, PG, and CL

The CDP-diacylglycerol (CDP-DAG) pathway is responsible for the synthesis of the acidic phospholipids phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[11][12] This pathway utilizes the activated lipid intermediate CDP-DAG, which is synthesized from phosphatidic acid (PA) and CTP by CDP-DAG synthase (CDS).[11][12]

-

Phosphatidylinositol (PI) Synthesis: PI is synthesized in the endoplasmic reticulum by the transfer of the phosphatidyl group from CDP-DAG to myo-inositol, a reaction catalyzed by phosphatidylinositol synthase (PIS).[13][14] PI is a precursor for a variety of phosphoinositides, which are crucial signaling molecules.[4][15]

-

Phosphatidylglycerol (PG) and Cardiolipin (CL) Synthesis: The synthesis of PG and CL occurs in the inner mitochondrial membrane.[16][17] First, phosphatidylglycerol phosphate (PGP) is formed from CDP-DAG and glycerol-3-phosphate by PGP synthase. PGP is then dephosphorylated to PG by PGP phosphatase.[18] Cardiolipin, a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, is synthesized from PG and another molecule of CDP-DAG by cardiolipin synthase (CLS).[18][19]

The CDP-Diacylglycerol Pathway for PI, PG, and CL Biosynthesis.

Phosphatidylserine (PS) Synthesis

In mammalian cells, phosphatidylserine (PS) is synthesized primarily in the mitochondria-associated membranes (MAM), a subdomain of the ER, through base-exchange reactions.[20][21] Two distinct enzymes, PS synthase-1 (PSS1) and PS synthase-2 (PSS2), catalyze the exchange of the head groups of pre-existing phospholipids with L-serine.[20][21]

-

PSS1 catalyzes the exchange of choline from phosphatidylcholine (PC) for serine.

-

PSS2 catalyzes the exchange of ethanolamine from phosphatidylethanolamine (PE) for serine.

PS can then be decarboxylated to PE in the inner mitochondrial membrane by PS decarboxylase (PSD), providing an alternative route for PE synthesis.[22]

Phosphatidylserine (PS) Biosynthesis and its Conversion to PE.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes in the glycerophospholipid biosynthetic pathways. It is important to note that these values can vary depending on the source of the enzyme, assay conditions, and the lipid substrate composition.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| Kennedy Pathway | |||||

| Choline Kinase (CHKα) | Choline | ~200 µM | - | Human | [8] |

| Choline Kinase (CHKβ) | Choline | ~570 µM | - | Human | [8] |

| CTP:phosphocholine cytidylyltransferase (CCTα236) | CTP | 4.07 mM | 3850 nmol/min/mg | Rat | [23] |

| Phosphocholine | 2.49 mM | Rat | [23] | ||

| CDP-DAG Pathway | |||||

| Cardiolipin Synthase | CDP-diacylglycerol | 0.03 mol% | - | Saccharomyces cerevisiae | [24] |

| Phosphatidylglycerol | Low affinity | - | Saccharomyces cerevisiae | [24] |

Glycerophospholipid Composition of Eukaryotic Organelles

The glycerophospholipid composition varies significantly between different cellular organelles, reflecting their specialized functions. The following table provides a summary of the approximate glycerophospholipid composition of major eukaryotic organelles.

| Organelle | PC (%) | PE (%) | PI (%) | PS (%) | CL (%) | Other (%) | Reference(s) |

| Endoplasmic Reticulum | 50-70 | 15-30 | ~10 | ~7 | - | - | [6][25] |

| Golgi Apparatus | Intermediate between ER and Plasma Membrane | - | - | - | - | Higher in Sphingomyelin | [13][26] |

| Mitochondria (Inner Membrane) | ~40 | 25-40 | ~16 | - | 10-23 | - | [16] |

| Mitochondria (Outer Membrane) | ~50 | ~30 | 1-7 | <5 | <5 | - | [16] |

| Peroxisomes (S. cerevisiae) | 48.2 | 22.9 | 15.8 | - | 7 | - | [6] |

Values are approximate percentages of total phospholipids and can vary between cell types and organisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study glycerophospholipid biosynthesis.

Lipid Extraction

A crucial first step in the analysis of glycerophospholipids is their efficient extraction from biological samples, separating them from other cellular components like proteins and nucleic acids. The Bligh and Dyer and Folch methods are two of the most widely used protocols.

This method is suitable for the total lipid extraction from a variety of biological samples.

Materials:

-

Chloroform (B151607) (CHCl3)

-

Methanol (MeOH)

-

Deionized water (dH2O) or 0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Homogenization: For a 1 mL aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 10-15 minutes to ensure complete homogenization and a single-phase solution.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water (or 0.9% NaCl) and vortex for another minute.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate the separation of the two phases.

-

Collection of the Lipid-Containing Phase: The mixture will separate into two phases: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully aspirate the upper phase.

-

Washing (Optional): For a cleaner lipid preparation, the lower organic phase can be washed by adding a volume of the "authentic upper phase" (prepared by performing the extraction procedure with water instead of a sample) equal to the original aqueous sample volume plus the added water. Vortex, centrifuge, and remove the upper phase.

-

Drying: Transfer the lower organic phase to a clean glass tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Storage: The dried lipid film can be stored under an inert atmosphere at -20°C or -80°C until further analysis.

This method is also widely used for total lipid extraction and is particularly effective for tissues.

Materials:

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

0.9% NaCl solution

-

Homogenizer

-

Filtration apparatus (e.g., Büchner funnel with filter paper) or centrifuge

-

Separatory funnel

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume (i.e., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.

-

Filtration/Centrifugation: Filter the homogenate through filter paper or centrifuge to remove the solid tissue debris and collect the liquid extract.

-

Washing: Transfer the extract to a separatory funnel and add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).

-

Phase Separation: Mix the contents of the separatory funnel thoroughly and allow the phases to separate. The lower phase will be the chloroform layer containing the lipids.

-

Collection of the Lipid-Containing Phase: Drain the lower chloroform phase into a clean flask.

-

Drying: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or under a stream of nitrogen.

-

Storage: Store the dried lipids as described for the Bligh and Dyer method.

General Workflow for Lipid Extraction.

Separation of Glycerophospholipids by Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and widely used technique for the separation of different classes of phospholipids based on their polarity.[3][14][19][24][27][28]

Materials:

-

Silica (B1680970) gel TLC plates (e.g., Whatman LK5)

-

Developing tank

-

Solvent system (e.g., chloroform:ethanol (B145695):water:triethylamine, 30:35:7:35, v/v/v/v)

-

Boric acid solution (1.8% in ethanol) for plate impregnation

-

Visualization reagent (e.g., iodine vapor, primuline (B81338) spray, or specific stains like ninhydrin (B49086) for amine-containing lipids)

Procedure:

-

Plate Preparation: Pre-wash the TLC plates by developing them in a 1:1 (v/v) chloroform:methanol mixture and air-drying. For improved separation of acidic phospholipids, impregnate the plates by dipping them in a 1.8% boric acid solution in ethanol for 2 minutes, followed by air-drying and activation at 100°C for 15 minutes.[3]

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform or a chloroform:methanol mixture. Using a fine capillary tube or a syringe, carefully spot the sample onto the origin line of the TLC plate.

-

Development: Place the spotted plate in a developing tank containing the appropriate solvent system. The tank should be pre-saturated with the solvent vapor by lining it with filter paper soaked in the solvent. Allow the solvent to ascend the plate by capillary action until it reaches approximately 1 cm from the top.

-

Visualization: Remove the plate from the tank and air-dry. Visualize the separated lipid spots using a suitable method. Iodine vapor reversibly stains lipids brown. Primuline spray followed by visualization under UV light is a more sensitive method. Specific stains can be used to identify certain phospholipid classes (e.g., ninhydrin for PE and PS).

-

Quantification: The amount of each phospholipid can be quantified by scraping the corresponding silica spot from the plate, eluting the lipid, and performing a phosphate assay or by densitometry of the stained spots.

Enzyme Activity Assays

This protocol is based on a commercial kit and measures EK activity by detecting the ADP produced in the phosphorylation reaction.

Materials:

-

Ethanolamine Kinase Activity Assay Kit (e.g., Abcam ab273322)

-

Cell or tissue lysate

-

96-well black flat-bottom plate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation: Homogenize tissue or cells in the provided assay buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

-

Reaction Setup: In a 96-well plate, add the sample lysate to the appropriate wells. Prepare a standard curve using the provided ADP standard.

-

Initiate Reaction: Add the reaction mix containing ethanolamine, ATP, and the detection reagents to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the fluorescence in kinetic mode for 60 minutes.

-

Data Analysis: Calculate the rate of ADP formation from the standard curve and the change in fluorescence over time. One unit of EK activity is typically defined as the amount of enzyme that generates 1 µmole of ADP per minute under the assay conditions.

This assay measures the production of phosphatidylethanolamine (PE) from phosphatidylserine (PS) using a fluorescent probe that specifically reacts with PE.

Materials:

-

Fluorescent probe (e.g., 1,2-diacetyl benzene/β-mercaptoethanol)

-

Mitochondrial fraction or purified PSD enzyme

-

Phosphatidylserine (PS) substrate

-

96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a multi-well plate, combine the mitochondrial preparation or purified enzyme with the PS substrate in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion of PS to PE.

-

Detection: Add the fluorescent probe solution to each well. The probe will react with the newly synthesized PE to form a fluorescent conjugate.

-

Fluorescence Measurement: After a short incubation with the probe, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Quantification: The amount of PE produced can be determined by comparing the fluorescence signal to a standard curve generated with known amounts of PE.

Analysis of Glycerophospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis and quantification of individual glycerophospholipid molecular species.[5][23][29][30][31][32]

General Workflow:

-

Lipid Extraction: Extract lipids from the biological sample using the Bligh and Dyer or Folch method as described above.

-

Chromatographic Separation: Inject the lipid extract onto an HPLC or UPLC system equipped with a suitable column (e.g., C18 reversed-phase or a HILIC column) to separate the different phospholipid classes and molecular species. A gradient elution with a binary solvent system is typically used.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The lipids are ionized and detected in either positive or negative ion mode.

-

MS/MS Fragmentation: For structural elucidation, precursor ions corresponding to specific lipid masses are selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide information about the head group and the fatty acyl chain composition of the lipid.

-

Data Analysis: The data is processed using specialized software to identify and quantify the individual lipid species based on their retention time, mass-to-charge ratio (m/z), and fragmentation pattern. Quantification is typically achieved by comparing the peak areas of the endogenous lipids to those of internal standards of known concentration that are added to the sample prior to extraction.

General Workflow for LC-MS/MS-based Lipidomics.

Conclusion

The biosynthesis of glycerophospholipids in eukaryotes is a complex network of interconnected pathways that are spatially organized within the cell. The Kennedy pathway and the CDP-DAG pathway represent the two major routes for the de novo synthesis of the main classes of glycerophospholipids. The precise regulation of these pathways is essential for maintaining membrane homeostasis and for providing the precursors for lipid-based signaling. The experimental protocols outlined in this guide provide a foundation for the investigation of these critical metabolic processes. Advances in mass spectrometry-based lipidomics are continuously enhancing our ability to perform detailed quantitative analyses of the lipidome, providing deeper insights into the intricate roles of glycerophospholipids in health and disease. This knowledge is paramount for the identification of new drug targets and the development of novel therapeutic strategies for a wide range of human pathologies.

References

- 1. tabaslab.com [tabaslab.com]

- 2. Membrane lipids: where they are and how they behave - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerophospholipids: Essential Components of Cell Membranes and Cellular Functions - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipid composition of peroxisomal membrane of - Budding yeast Saccharomyces ce - BNID 113112 [bionumbers.hms.harvard.edu]

- 7. Lipid extraction by folch method | PPTX [slideshare.net]

- 8. High-throughput screening for phosphatidylserine decarboxylase inhibitors using a distyrylbenzene-bis-aldehyde (DSB-3)-based fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Lipid composition of the Golgi apparatus of rat kidney and liver in comparison with other subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn2.hubspot.net [cdn2.hubspot.net]

- 15. mybiosource.com [mybiosource.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.seafdec.org [repository.seafdec.org]

- 18. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 19. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 20. Determinants of Peroxisome Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Fluidity and Lipid Composition of Membranes of Peroxisomes, Mitochondria and the ER From Oleic Acid-Induced Saccharomyces cerevisiae [frontiersin.org]

- 22. Glycerophospholipid - Wikipedia [en.wikipedia.org]

- 23. aocs.org [aocs.org]

- 24. avantiresearch.com [avantiresearch.com]

- 25. opm.phar.umich.edu [opm.phar.umich.edu]

- 26. Phospholipid class and fatty acid composition of golgi apparatus isolated from rat liver and comparison with other cell fractions. | Semantic Scholar [semanticscholar.org]

- 27. aquaculture.ugent.be [aquaculture.ugent.be]

- 28. TLC separation and extraction of phospholipids [bio-protocol.org]

- 29. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 31. lipidmaps.org [lipidmaps.org]

- 32. public.jenck.com [public.jenck.com]

The Crossroads of Lipids and Neurons: A Technical Guide to Glycerophospholipid Metabolism in Neurodegenerative Diseases

For Immediate Release

A deep dive into the intricate dance between glycerophospholipids and the progressive decline of neuronal health, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. We explore the nuanced alterations in glycerophospholipid metabolism that underpin Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), offering a comprehensive overview of the latest research, detailed experimental protocols, and a clear visualization of the complex signaling pathways involved.

The brain, an organ of profound complexity, is uniquely enriched in lipids, which constitute over half of its dry weight[1][2][3]. Among these, glycerophospholipids are not merely structural components of cellular membranes but also dynamic players in a multitude of cellular processes, including signal transduction, energy storage, and inflammation[4][5][6][7]. Growing evidence compellingly suggests that disruptions in the delicate homeostasis of glycerophospholipid metabolism are a central feature in the pathogenesis of a range of devastating neurodegenerative diseases[1][3][8][9][10].

This guide provides a granular examination of these alterations, presenting quantitative data, detailed experimental methodologies, and visual representations of the key metabolic and signaling pathways to empower researchers in their quest for novel diagnostic and therapeutic strategies.

I. Alterations in Glycerophospholipid Profiles Across Neurodegenerative Diseases

Comprehensive lipidomic analyses of post-mortem brain tissue, cerebrospinal fluid (CSF), and plasma from patients with neurodegenerative diseases have revealed distinct and overlapping changes in glycerophospholipid composition. These alterations point towards common and disease-specific mechanisms of neurodegeneration.

Alzheimer's Disease (AD)

AD is characterized by a significant dysregulation of glycerophospholipid metabolism. Studies have consistently shown decreased levels of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) in the brains of AD patients[11][12]. This is often accompanied by an increase in their breakdown products, glycerophosphocholine (GPC) and glycerophosphoethanolamine (B1239297) (GPE), suggesting an accelerated degradation of these key membrane phospholipids[12]. Furthermore, specific species of phosphatidylinositol (PI) have been found to be depleted, which may impact signaling pathways crucial for neuronal survival[13].

Parkinson's Disease (PD)

In PD, alterations in glycerophospholipid metabolism are closely linked to the pathology of α-synuclein[8][9]. Lipidomic studies have identified changes in the levels of various glycerophospholipid classes in both the brain and peripheral fluids of PD patients[8][14]. Notably, mutations in genes associated with PD, such as GBA and SMPD1, directly implicate lysosomal lipid metabolism in the disease process[8]. Alterations in the composition of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, have also been reported in the frontal cortex of PD patients, suggesting a disruption in cellular signaling platforms[8].

Huntington's Disease (HD)

HD is associated with widespread changes in lipid metabolism, including glycerophospholipids[5][15]. The mutant huntingtin protein has been shown to interact directly with membrane phospholipids, potentially altering their distribution and function[5]. Studies in animal models and patients have revealed alterations in the levels of several glycerophospholipid species in the brain[5][16]. For instance, a lower focal abundance of glycerophospholipids with long polyunsaturated fatty acyls has been observed in the caudate nucleus of HD patients[16].

Amyotrophic Lateral Sclerosis (ALS)

In ALS, a devastating motor neuron disease, there is accumulating evidence for significant modifications in lipid metabolism, even before the onset of motor symptoms[6][9]. Alterations in glycerophospholipids have been observed in the spinal cord, skeletal muscle, CSF, and blood of ALS patients and animal models[6][7][9][17]. These changes include alterations in the levels of PC, PE, and phosphatidylserine (B164497) (PS)[6][17]. The dysregulation of glycerophospholipid metabolism in motor neurons is thought to contribute to their selective vulnerability and progressive degeneration[18].

Quantitative Data Summary

The following tables summarize the key quantitative changes in glycerophospholipid species observed in different neurodegenerative diseases.

Table 1: Alterations of Glycerophospholipids in Alzheimer's Disease Brain Tissue

| Glycerophospholipid Class | Specific Species | Region | Change | Reference |

| Phosphatidylcholine (PC) | PC 16:0/20:5, PC 16:0/22:6, PC 18:0/22:6 | Plasma | Decreased | [10] |

| Phosphatidylethanolamine (PE) | Total PE | Grey Matter | Decreased (10-30%) | [19] |

| Phosphatidylinositol (PI) | PI(16:0/20:4), PI(16:0/22:6), PI(18:0/22:6) | Brain | Depleted | [13] |

| Plasmalogens | PE(P-16:0/22:6), PE(P-16:0/20:4) | Brain | Reduced | [13] |

Table 2: Alterations of Glycerophospholipids in Parkinson's Disease

| Glycerophospholipid Class | Specific Species | Sample Type | Change | Reference |

| Phosphatidylcholine (PC) | Multiple species | CSF | Increased | [5][14] |

| Phosphatidylethanolamine (PE) | Total PE | Substantia Nigra | Decreased | [5] |

| Lysophosphatidylethanolamine | - | Serum | Altered | [8] |

Table 3: Alterations of Glycerophospholipids in Huntington's Disease Brain

| Glycerophospholipid Class | Specific Species | Region | Change | Reference |

| Phosphatidylethanolamine | Phosphoethanolamine | Striatum | Reduced | [5] |

| Phosphatidylinositols | Total PI | Ependymal Layer | Significantly Reduced | [20] |

| Glycerophospholipids | with long polyunsaturated fatty acyls | Caudate Nucleus | Lower focal abundance | [16] |

| Sphingomyelins | Several species | Caudate Nucleus | Higher focal abundance | [16] |

Table 4: Alterations of Glycerophospholipids in Amyotrophic Lateral Sclerosis

| Glycerophospholipid Class | Specific Species | Sample Type | Change | Reference |

| Phosphatidylcholine (PC) | PC (36:4) | CSF | Increased | [6] |

| Phosphatidylethanolamine (PE) | Total PE | Spinal Cord | Most abundant | [6] |

| Phosphatidylserine (PS) | Total PS | Spinal Cord | Most abundant | [6] |

| Cardiolipins | Total CL | Spinal Cord | Lower | [21] |

| Cholesteryl esters | Total CE | Spinal Cord | Increased | [21] |

II. Key Signaling Pathways in Glycerophospholipid Metabolism

The synthesis and turnover of glycerophospholipids are tightly regulated by a network of enzymes that are increasingly implicated in neurodegenerative processes.

Glycerophospholipid Biosynthesis and Degradation

The de novo synthesis of glycerophospholipids, also known as the Kennedy pathway, is a fundamental cellular process[22]. Key enzymes in this pathway, such as choline (B1196258) and ethanolamine (B43304) kinases and phosphotransferases, regulate the production of PC and PE[23]. Conversely, phospholipases, including phospholipase A2 (PLA2) and phospholipase D (PLD), are responsible for the degradation of glycerophospholipids, generating signaling molecules and contributing to membrane remodeling[24][25]. Dysregulation of these enzymatic activities is a recurring theme in neurodegeneration.

Caption: Overview of the major pathways in glycerophospholipid metabolism.

Phosphatidylinositol Signaling Pathway

Phosphatidylinositols (PIs) and their phosphorylated derivatives (PIPs) are critical second messengers involved in a vast array of cellular functions, including cell growth, differentiation, and survival. The phosphorylation of PI is catalyzed by a family of phosphatidylinositol kinases (PIKs), and their dysregulation has been implicated in AD and other neurodegenerative disorders.

Caption: The phosphatidylinositol signaling pathway and its key components.

III. Experimental Protocols

To facilitate further research in this critical area, this section provides detailed methodologies for key experiments cited in the study of glycerophospholipid metabolism in neurodegeneration.

Protocol 1: Lipid Extraction from Brain Tissue (Folch Method)

This protocol outlines the widely used Folch method for the total lipid extraction from brain tissue samples.

Materials:

-

Brain tissue (fresh or frozen)

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., Dounce or mechanical)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 100 mg of brain tissue.

-

Homogenize the tissue in 20 volumes (e.g., 2 mL for 100 mg) of a chloroform:methanol (2:1, v/v) mixture until a single phase is formed.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the protein and other macromolecules.

-

Collect the supernatant (lipid extract).

-

Add 0.2 volumes (e.g., 0.4 mL for 2 mL of supernatant) of 0.9% NaCl solution to the supernatant.

-

Vortex the mixture and centrifuge to separate the phases.

-

The lower chloroform phase contains the total lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.

-

Evaporate the solvent from the collected chloroform phase using a rotary evaporator or under a stream of nitrogen.

-

The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis, such as mass spectrometry.

Caption: Workflow for lipid extraction from brain tissue using the Folch method.

Protocol 2: Phospholipase A2 (PLA2) Activity Assay

This protocol describes a titrimetric method for determining PLA2 activity, which measures the release of fatty acids from a phosphatidylcholine substrate[22].

Materials:

-

Brain tissue homogenate or purified enzyme solution

-

L-α-Phosphatidylcholine (Lecithin)

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl2)

-

Sodium Hydroxide (NaOH), standardized solution (e.g., 10 mM)

-

pH meter

-

Magnetic stirrer

-

Titration vessel

Procedure:

-

Prepare a 2% (w/v) phosphatidylcholine emulsion in a solution containing 1 M NaCl and 100 mM CaCl2. Adjust the pH to 8.0.

-

In a titration vessel maintained at 37°C, add 10 mL of the lecithin (B1663433) emulsion.

-

Adjust the pH of the emulsion to 8.0 using the standardized NaOH solution.

-

Initiate the reaction by adding the enzyme sample (e.g., 0.2 mL of brain homogenate).

-

Maintain the pH of the reaction mixture at 8.0 for a defined period (e.g., 10 minutes) by titrating with the standardized NaOH solution.

-

Record the volume of NaOH used to maintain the pH.

-

A blank reaction without the enzyme should be run to account for any non-enzymatic hydrolysis.

-

Calculate the PLA2 activity based on the amount of NaOH consumed, where one unit of activity is defined as the hydrolysis of 1.0 µmole of L-α-phosphatidylcholine per minute.

Caption: Experimental workflow for the titrimetric PLA2 activity assay.

IV. Future Directions and Conclusion

The study of glycerophospholipid metabolism in neurodegenerative diseases is a rapidly evolving field. Advances in lipidomics technologies are enabling a more detailed and comprehensive analysis of the lipid landscape in the diseased brain[2][10]. Integrating these lipidomic datasets with genomic, proteomic, and metabolomic data will provide a more holistic understanding of the complex interplay of molecular pathways in neurodegeneration.

The identification of specific alterations in glycerophospholipid metabolism offers promising avenues for the development of novel biomarkers for early diagnosis and disease monitoring. Furthermore, targeting the key enzymes and signaling pathways that are dysregulated in these diseases presents a compelling strategy for the development of new therapeutic interventions aimed at restoring lipid homeostasis and mitigating neuronal damage. This technical guide provides a foundational resource to aid in these critical research endeavors.

References

- 1. Phospholipase A2 activities with a plasmalogen substrate in brain and in neural tumor cells: a sensitive and specific assay using pyrenesulfonyl-labeled plasmenylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel lipid signaling pathways in Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase D in brain function and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered Cholesterol and Fatty Acid Metabolism in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipid Metabolic Alterations in the ALS–FTD Spectrum of Disorders [mdpi.com]

- 7. Glycerophospholipids in ALS: insights into disease mechanisms and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Dysregulated Lipid Metabolism and Its Role in α-Synucleinopathy in Parkinson’s Disease [frontiersin.org]

- 10. Altered Cholesterol Homeostasis in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinician.com [clinician.com]

- 12. The lipase activity of phospholipase D2 is responsible for nigral neurodegeneration in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid metabolism dysregulation in Parkinson’s disease: Mechanistic insights and therapeutic implications [accscience.com]

- 14. Lipid pathway dysfunction is prevalent in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Altered lipid metabolism in Drosophila model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An imaging mass spectrometry atlas of lipids in the human neurologically normal and Huntington's disease caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Akt, a Target of Phosphatidylinositol 3-Kinase, Inhibits Apoptosis in a Differentiating Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycerophospholipids in ALS: insights into disease mechanisms and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cerebrospinal fluid biomarkers for assessing Huntington disease onset and severity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Glycerophospholipids and glycerophospholipid-derived lipid mediators: a complex meshwork in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phospholipase D - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

The Critical Distinction: A Technical Guide to Cephalins and Lecithins

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid biochemistry, the terms cephalin (B164500) and lecithin (B1663433) are often used to describe two major classes of phospholipids (B1166683). While both are fundamental components of cellular membranes and play crucial roles in physiological processes, their subtle structural differences lead to distinct functional attributes. This technical guide provides an in-depth exploration of the core distinctions between cephalins and lecithins, offering quantitative data, detailed experimental protocols for their differentiation, and visualizations of their involvement in key biological pathways.

Core Structural and Functional Differences

Lecithins, more formally known as phosphatidylcholines (PC), and cephalins, which primarily consist of phosphatidylethanolamines (PE) and to a lesser extent phosphatidylserines (PS), are glycerophospholipids.[1] They share a common backbone of glycerol, two fatty acid chains, and a phosphate (B84403) group.[1] The defining difference lies in the head group attached to the phosphate moiety. In lecithins, this head group is choline, a quaternary ammonium (B1175870) salt.[2][3] In cephalins, the head group is typically ethanolamine (B43304) or serine.[1][4] This seemingly minor variation in the head group has profound implications for the molecule's physical properties, biological functions, and distribution within tissues.

Lecithins are widely distributed in animal and plant tissues, with high concentrations found in egg yolks and soybeans.[2][3] They are renowned for their role as emulsifying agents in the food industry.[2] Cephalins, on the other hand, are particularly abundant in nervous tissues, including the brain and spinal cord, and are also found in bacteria.[2][5] They are critically involved in processes such as blood coagulation and membrane fusion.[2][6]

Comparative Data: Physical and Chemical Properties

The different head groups of cephalins and lecithins influence their physicochemical properties, such as their melting point and their behavior in aqueous environments. This, in turn, affects the fluidity and stability of the cell membranes they constitute.

| Property | Lecithin (Phosphatidylcholine) | Cephalin (Phosphatidylethanolamine) | References |

| Head Group | Choline | Ethanolamine or Serine | [1][2][4] |

| Primary Sources | Egg yolks, soybeans, wheat germ | Nervous tissue (brain, spinal cord), bacteria | [2][3][5] |

| Key Functions | Emulsifier, major component of cell membranes, precursor for signaling molecules | Component of cell membranes, role in blood clotting, membrane fusion, regulation of membrane curvature | [2][6] |

| Melting Point (Di-oleoyl) | -20 °C | -16 °C | [6] |

| Melting Point (Di-palmitoyl) | 41 °C | 63 °C | [6] |

Experimental Protocols for Differentiation and Analysis

The accurate differentiation and quantification of cephalins and lecithins are crucial for research and development. Several analytical techniques are employed for this purpose, each with its own advantages.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of phospholipids.

Methodology:

-

Plate Preparation: Pre-wash a silica (B1680970) gel TLC plate with a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v) and allow it to air dry. For enhanced separation of phosphatidylinositol and phosphatidylserine, the plate can be impregnated with a 2.3% (w/v) solution of boric acid in ethanol, followed by drying at 100°C for 15 minutes.[3]

-

Sample Application: Dissolve the lipid extract in a suitable solvent (e.g., chloroform) and apply a small spot or streak to the origin line of the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a solvent system. A common mobile phase for phospholipid separation is a mixture of chloroform, methanol, and water (65:25:4, v/v/v) or chloroform, methanol, and ammonium hydroxide (B78521) (65:25:4, v/v/v).[2]

-

Visualization: After the solvent front has reached the desired height, remove the plate and allow it to dry. The separated phospholipid spots can be visualized by staining with iodine vapor, primuline (B81338) spray, or specific reagents like ninhydrin (B49086) for aminophospholipids (cephalins).[2][3]

-

Identification: The identification of individual phospholipids is based on their retention factor (Rf) values compared to known standards.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative accuracy compared to TLC.

Methodology:

-

Column: A cyanopropyl or a C8 reversed-phase column is commonly used for phospholipid separation.[5][7]

-

Mobile Phase: A gradient elution is typically employed. For instance, a binary gradient of acetonitrile/methanol (130:5, v/v) as eluent A and 0.01% trifluoroacetic acid in water as eluent B can be used.[7]

-

Detection: Eluted phospholipids can be detected using a UV detector (at wavelengths of 235 and 254 nm), an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD).[7][8] Mass spectrometry (MS) can be coupled with HPLC for definitive identification and structural elucidation of phospholipid species.[8]

-

Quantification: The concentration of each phospholipid is determined by comparing the peak area to that of a known standard.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for the non-destructive, quantitative analysis of phospholipids in a mixture without the need for chromatographic separation.

Methodology:

-

Sample Preparation: The lipid extract is dissolved in a suitable deuterated solvent mixture, such as chloroform-d/methanol-d₄/water with a chelating agent like EDTA to improve resolution.

-

Acquisition: The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Analysis: Each phospholipid class exhibits a characteristic chemical shift in the ³¹P NMR spectrum, allowing for their identification. The relative molar amounts of each phospholipid are determined by integrating the corresponding signals.[9]

Involvement in Signaling Pathways and Biological Processes

Cephalins and lecithins are not merely structural components; they are also key players in cellular signaling.

Biosynthesis and Interconversion

The biosynthesis of phosphatidylcholine and phosphatidylethanolamine primarily occurs through the Kennedy pathway.[10] However, these phospholipids can also be interconverted, highlighting the dynamic nature of the cell membrane. For instance, phosphatidylethanolamine can be methylated to form phosphatidylcholine in the liver, a process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).[10]

Caption: Simplified overview of the Kennedy pathway for the synthesis of PC and PE.

Role in Drug Delivery

The unique physicochemical properties of lecithins and cephalins make them valuable excipients in pharmaceutical formulations, particularly in drug delivery systems.[11][12] Lecithins are widely used to form liposomes, which are vesicular structures that can encapsulate and deliver drugs to specific targets in the body.[12] The amphipathic nature of these phospholipids allows them to self-assemble into bilayers, forming a protective barrier for the encapsulated drug.

Caption: Role of phospholipids in the formation of liposomes for drug delivery.

Conclusion

References

- 1. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 4. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lecitein.com [lecitein.com]

Glycerophospholipids: Architects of Cellular Signaling as Precursors for Second Messengers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospholipids, fundamental structural components of cellular membranes, play a pivotal dual role as the originators of a diverse array of potent second messengers. These lipid-derived signaling molecules are crucial transducers of extracellular signals into intracellular responses, governing a vast landscape of cellular processes from proliferation and apoptosis to inflammation and neurotransmission. This technical guide provides a comprehensive exploration of the enzymatic pathways that convert glycerophospholipids into key second messengers, including diacylglycerol (DAG), inositol (B14025) trisphosphate (IP3), phosphatidic acid (PA), arachidonic acid (AA), and lysophosphatidic acid (LPA). We delve into the catalytic mechanisms of the phospholipase C (PLC), phospholipase D (PLD), and phospholipase A2 (PLA2) enzyme families, presenting their kinetic properties and regulatory mechanisms. Furthermore, this guide offers detailed experimental protocols for the robust measurement of phospholipase activity and the accurate quantification of their lipid second messenger products, equipping researchers with the methodological foundation to investigate these critical signaling networks. The intricate signaling cascades are visually represented through detailed pathway and workflow diagrams, providing a clear conceptual framework for understanding these complex biological processes. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals actively engaged in deciphering the roles of glycerophospholipid-derived second messengers in health and disease, and in the pursuit of novel therapeutic interventions targeting these pathways.

Introduction to Glycerophospholipid-Derived Second Messengers

Cellular communication is a complex and exquisitely regulated process, initiated by the binding of extracellular ligands to cell surface receptors. This initial signal is then transmitted across the plasma membrane and amplified within the cell through the generation of intracellular second messengers. While cyclic nucleotides and calcium ions are well-established second messengers, the pivotal role of lipid molecules derived from the hydrolysis of membrane glycerophospholipids is increasingly appreciated.[1]

Glycerophospholipids are amphipathic molecules consisting of a glycerol (B35011) backbone esterified to two fatty acids and a phosphate (B84403) group, which is in turn linked to a polar head group. The diverse array of fatty acid chains and polar head groups gives rise to a vast number of distinct glycerophospholipid species, each with unique biophysical properties and signaling potential. Specific enzymes, known as phospholipases, are activated in response to extracellular stimuli and catalyze the hydrolysis of specific bonds within glycerophospholipids, liberating bioactive lipid fragments that function as second messengers.[1] These lipid messengers can then recruit and activate a plethora of downstream effector proteins, initiating signaling cascades that ultimately dictate the cellular response.

This guide will focus on three major classes of phospholipases and the second messengers they generate:

-

Phospholipase C (PLC): Cleaves the phosphodiester bond between glycerol and the phosphate group of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[2][3]

-

Phospholipase D (PLD): Hydrolyzes the terminal phosphodiester bond of phosphatidylcholine (PC), producing phosphatidic acid (PA) and choline.[4][5]

-

Phospholipase A2 (PLA2): Catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid, most notably arachidonic acid (AA) , and a lysophospholipid.[6] Arachidonic acid is a precursor for the synthesis of a large family of inflammatory mediators called eicosanoids. The remaining lysophospholipid can be further metabolized to generate other signaling molecules, such as lysophosphatidic acid (LPA) .

The dysregulation of these signaling pathways is implicated in a multitude of pathological conditions, including cancer, cardiovascular disease, neurodegenerative disorders, and inflammatory diseases, making the enzymes and receptors involved in glycerophospholipid signaling attractive targets for therapeutic intervention.

Major Signaling Pathways

The Phospholipase C (PLC) Pathway

Activation of various G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) triggers the activation of phosphoinositide-specific phospholipase C (PLC) isozymes.[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor component of the inner leaflet of the plasma membrane, into two distinct second messengers: the water-soluble inositol 1,4,5-trisphosphate (IP3) and the lipid-soluble diacylglycerol (DAG).[2][3]

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytosol and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER).[9][10] This binding event triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[9][11] This calcium signal then modulates the activity of a wide range of calcium-sensitive proteins, including protein kinases, phosphatases, and ion channels, thereby regulating diverse cellular processes such as muscle contraction, neurotransmitter release, and gene expression.[12][13]

-

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it serves as a docking site and allosteric activator for protein kinase C (PKC) isozymes.[14] Upon binding to DAG and calcium, PKC translocates to the plasma membrane and phosphorylates a multitude of substrate proteins on serine and threonine residues, thereby altering their activity and initiating downstream signaling cascades that control cell growth, differentiation, and apoptosis.[14]

The Phospholipase D (PLD) Pathway

The phospholipase D (PLD) signaling pathway is initiated by the hydrolysis of phosphatidylcholine (PC), the most abundant glycerophospholipid in mammalian cell membranes, to generate phosphatidic acid (PA) and choline.[4][7] There are two major isoforms of PLD in mammals, PLD1 and PLD2, which exhibit different subcellular localizations and regulatory mechanisms.[4][15] PLD activity is stimulated by a wide range of agonists, including hormones, neurotransmitters, and growth factors, and is tightly regulated by small GTPases of the Arf, Rho, and Ras families, as well as by protein kinase C (PKC) and phosphoinositides.[16][17]

-

Phosphatidic Acid (PA): PA is a key intermediate in the biosynthesis of other glycerophospholipids and triacylglycerols.[18][19] In addition to this metabolic role, PA functions as a second messenger that can influence cellular processes in several ways:

-

Direct Protein Binding: PA can directly bind to and modulate the activity of a variety of effector proteins, including protein kinases (e.g., Raf-1), phosphatases, and GTPase-activating proteins (GAPs).[20][21]

-

Membrane Curvature: Due to its cone-shaped structure, PA can induce negative curvature in membranes, which is important for membrane trafficking events such as endocytosis and exocytosis.[18]

-

Precursor to other Second Messengers: PA can be further metabolized to generate other bioactive lipids. It can be dephosphorylated by PA phosphatases to yield DAG, thus feeding into the PKC signaling pathway. Alternatively, PA can be hydrolyzed by a phospholipase A-type enzyme to produce lysophosphatidic acid (LPA), another potent signaling molecule.[16][22]

-

The Phospholipase A2 (PLA2) Pathway and Eicosanoid/LPA Synthesis

The phospholipase A2 (PLA2) superfamily comprises a diverse group of enzymes that catalyze the hydrolysis of the fatty acid from the sn-2 position of glycerophospholipids.[6][23] This reaction yields a free fatty acid and a lysophospholipid. The most physiologically significant fatty acid released by PLA2 is arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid.[23]

-

Arachidonic Acid (AA) and Eicosanoids: Free intracellular AA is rapidly metabolized by three major enzymatic pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes convert AA into prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.[24]

-

Lipoxygenases (LOX): This family of enzymes metabolizes AA to produce leukotrienes and lipoxins, which are potent mediators of inflammation and immune responses.[24][25]

-

Cytochrome P450 (CYP) monooxygenases: These enzymes generate epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[24]

-

-

Lysophosphatidic Acid (LPA): The lysophospholipid product of PLA2 action can be further acted upon by lysophospholipase D (lysoPLD) to generate lysophosphatidic acid (LPA). LPA is a potent extracellular signaling molecule that binds to a family of specific GPCRs to stimulate a wide range of cellular responses, including cell proliferation, migration, and survival.[16]

Quantitative Data on Glycerophospholipid Signaling

The precise regulation of glycerophospholipid-derived second messenger signaling is critical for normal cellular function. This regulation is achieved through the tight control of the enzymes responsible for their synthesis and degradation, as well as the spatiotemporal localization of these signaling events. The following tables summarize key quantitative data related to the enzymes and second messengers discussed in this guide.